Home > Products > Screening Compounds P95747 > 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine - 1346708-10-8

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine

Catalog Number: EVT-13218243
CAS Number: 1346708-10-8
Molecular Formula: C19H21BF3NO3
Molecular Weight: 379.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine is a complex organic molecule notable for its unique structure and potential applications in various fields of chemistry and pharmacology. This compound features a pyridine ring substituted with both a trifluoromethylbenzyl ether and a dioxaborolane moiety, which contributes to its reactivity and stability.

Source

This compound can be found in various chemical databases and literature, particularly in patent filings and research articles that discuss its synthesis and applications. Notably, it is referenced in patents related to kinase inhibitors and other therapeutic uses .

Classification

This compound falls under the category of heterocyclic compounds, specifically pyridine derivatives. It also contains a boron-based functional group (dioxaborolane), which is significant in organic synthesis and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine typically involves several steps:

  1. Formation of the Dioxaborolane: The synthesis begins with the preparation of the tetramethyl-1,3,2-dioxaborolane from boronic acid derivatives.
  2. Pyridine Substitution: The dioxaborolane is then reacted with a substituted pyridine compound. This step often employs palladium-catalyzed reactions to facilitate the coupling process.
  3. Trifluoromethylbenzyl Ether Formation: The final step involves the introduction of the trifluoromethylbenzyl group through etherification reactions.

Technical Details

The reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent moisture interference. Reaction temperatures may range from 80°C to 120°C depending on the specific reagents used and desired reaction kinetics. Catalysts such as palladium on carbon or other palladium complexes are commonly employed to enhance yields .

Molecular Structure Analysis

Structure

The molecular formula for this compound is C16H20BF3NO2C_{16}H_{20}BF_3NO_2. Its structure features:

  • A pyridine ring as the core.
  • A dioxaborolane group providing unique electronic characteristics.
  • A trifluoromethylbenzyl ether substituent that enhances lipophilicity.

Data

The InChI key for this compound is OYFHAWAVFVJOBN-UHFFFAOYSA-N, and its SMILES representation is CC1(C)OB(OC1(C)C)c2ccnc3[nH]ccc23. These identifiers facilitate its identification in chemical databases .

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The trifluoromethylbenzyl moiety can undergo nucleophilic attack under appropriate conditions.
  2. Cross-Coupling Reactions: The boron atom allows for cross-coupling with other organometallic reagents, making it valuable for synthesizing more complex molecules.
  3. Hydrolysis: Under acidic or basic conditions, the dioxaborolane group can hydrolyze to release boronic acid derivatives.

Technical Details

These reactions are typically optimized for yield and selectivity using various solvents (e.g., DMF, DMSO) and bases (e.g., potassium carbonate). Reaction monitoring often employs techniques like thin-layer chromatography or high-performance liquid chromatography .

Mechanism of Action

Process

The mechanism of action for this compound largely depends on its application context:

  • In medicinal chemistry, it may act as an inhibitor by binding to specific enzyme sites (e.g., kinases), altering their activity.
  • The dioxaborolane group can facilitate interactions with biological targets due to its ability to form reversible covalent bonds.

Data

Research indicates that similar compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways related to cell growth and survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide but less soluble in water due to its hydrophobic substituents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the presence of boron.
  • Reactivity: The presence of both the dioxaborolane and trifluoromethyl groups makes it reactive towards nucleophiles and electrophiles alike.

Relevant data regarding melting point, boiling point, and spectral characteristics can be derived from experimental studies or material safety data sheets provided by suppliers .

Applications

Scientific Uses

This compound has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing kinase inhibitors or other therapeutic agents targeting various diseases including cancer.
  • Organic Synthesis: As a versatile building block for synthesizing more complex organic molecules due to its reactive functional groups.
  • Material Science: Potential use in developing new materials with specific electronic properties owing to its boron content.
Introduction to Organoboron Chemistry and the Target Compound

Historical Evolution of Boron-Containing Heterocycles in Synthetic Chemistry

The integration of boron into heterocyclic frameworks represents a transformative advancement in synthetic organic chemistry, with pyridine-boronic esters occupying a central role in modern cross-coupling methodologies. The target compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine exemplifies this evolution, combining a pyridine core with both dioxaborolane and benzyl ether functionalities. Historically, the development of stable boronic ester protecting groups, notably the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) moiety, overcame significant limitations associated with boronic acid handling and reactivity [2]. This innovation enabled the widespread application of Suzuki-Miyaura coupling reactions in constructing complex biaryl systems prevalent in pharmaceutical agents. The structural complexity observed in contemporary boron-containing heterocycles like the target compound reflects decades of methodological refinement, where early work focused on simple arylboronic acids gradually progressed to highly functionalized, electron-deficient heterocyclic boronic esters [5]. These advances addressed critical challenges in chemoselectivity and stability, particularly for heterocyclic systems where boron insertion positions dramatically influence reactivity profiles. The target compound's design builds upon this historical foundation, strategically positioning the dioxaborolane group adjacent to an alkoxy substituent to modulate electronic characteristics essential for controlled cross-coupling behavior [5] [6].

Table 1: Evolution of Key Boron-Containing Heterocycles in Synthetic Chemistry

EraRepresentative CompoundsKey Advancements
1980sSimple phenylboronic acidsEstablishment of Suzuki-Miyaura cross-coupling fundamentals
1990s2-Pyridylboronic acidsExpansion to heterocyclic systems; development of basic stability protocols
2000sPinacol-protected arylboronic esters (e.g., 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)Enhanced air/moisture stability; commercial availability
2010-PresentMultifunctional variants (e.g., 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) [5]Orthogonally functionalized building blocks for drug discovery

Structural and Functional Significance of Dioxaborolane Moieties in Medicinal Chemistry

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (pinacol boronic ester) in the target compound confers exceptional stability while maintaining crucial reactivity for carbon-carbon bond formation. This five-membered cyclic boronic ester protects the boronic acid functionality from protodeboronation and oxidation, addressing a significant limitation in pharmaceutical synthesis where reaction conditions often involve multiple steps requiring orthogonal protecting group strategies [2]. The dioxaborolane's structural rigidity enhances crystallinity—a critical property for purification and characterization—while its steric bulk influences the kinetics of transmetalation during palladium-catalyzed coupling reactions. Medicinally, boronic esters serve not merely as synthetic intermediates but increasingly as pharmacophores themselves, exemplified by bortezomib's protease inhibition mechanism. In the target compound, the dioxaborolane moiety enables precise structural elaboration through Suzuki coupling, allowing medicinal chemists to generate diverse libraries of complex molecules from a single advanced intermediate [8]. The electron-withdrawing nature of the pyridine ring adjacent to the dioxaborolane subtly modulates boron's electrophilicity, potentially enhancing transmetalation efficiency in challenging coupling reactions. Furthermore, this structural motif demonstrates improved metabolic stability compared to its boronic acid counterpart, a consideration paramount in prodrug design where controlled release mechanisms are essential [1] [8].

Role of Trifluoromethyl-Benzyl Ether Substituents in Bioactive Molecule Design

The 2-((3-(trifluoromethyl)benzyl)oxy)pyridine moiety in the target compound embodies strategic molecular design principles addressing bioavailability and target engagement. The trifluoromethyl (CF₃) group, positioned meta to the benzyloxy linkage, serves as a sterically conservative yet electronically profound modifier. This highly lipophilic substituent enhances membrane permeability—quantifiable via logP increases of approximately 0.9–1.2 log units—while conferring metabolic resistance to oxidative degradation by cytochrome P450 enzymes [2] [6]. The benzyl ether linkage provides conformational flexibility, enabling optimal positioning for interactions with hydrophobic enzyme pockets, while simultaneously serving as a synthetic handle for further modifications. This structural motif appears in pharmacologically active compounds targeting kinases, GPCRs, and nuclear receptors, where the CF₃ group often engages in critical fluorine-specific interactions (C–F⋯H, C–F⋯π) with protein residues. In the target molecule, the electron-deficient pyridine nitrogen and the adjacent benzyloxy oxygen create a pseudo-chelating environment potentially exploitable in metal-binding therapeutic targets. The compound's design reflects contemporary trends in fluorinated pharmaceutical development, where approximately 30% of newly approved small-molecule drugs contain at least one fluorine atom, frequently in the form of a CF₃ group [3] [6].

Table 2: Key Structural Components and Their Functional Roles in the Target Compound

Structural ElementChemical SignificanceFunctional Role
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-ylPinacol-protected boronic esterEnables Suzuki-Miyaura cross-coupling; enhances stability; improves crystallinity
Pyridine CoreElectron-deficient heterocycleDirects electrophilic substitution; coordinates transition metals; enhances solubility via protonation
(3-(Trifluoromethyl)benzyl)oxyEther linkage with lipophilic CF₃ groupIncreases membrane permeability; imparts metabolic stability; engages in hydrophobic protein interactions
Ortho-Substitution PatternSteric interaction between boronic ester and benzyloxy groupsModulates boron reactivity; influences molecular conformation; potentially reduces off-target binding

Synthetic Applications and Molecular Properties

The strategic incorporation of both dioxaborolane and trifluoromethyl-benzyl ether functionalities makes this compound a versatile building block for pharmaceutical synthesis. Its molecular architecture supports sequential functionalization: the boronic ester participates in initial Suzuki-Miyaura coupling under mild conditions (typically Pd(PPh₃)₄, K₂CO₃, 60–80°C), while preserving the benzyl ether for subsequent modifications such as hydrogenolysis or electrophilic substitutions on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group slightly acidifies the benzylic methylene protons (estimated pKa ~22–24), enabling directed metalation strategies for further side-chain elaborations [6]. Analytically, the compound exhibits characteristic ¹¹B NMR shifts between 28–32 ppm and ¹⁹F NMR resonances near -63 ppm, serving as signature markers for reaction monitoring. Its stability profile allows storage under inert atmospheres at -20°C for extended periods, though solutions in polar aprotic solvents (DMF, DMSO) may require refrigeration to prevent gradual hydrolysis [3]. The molecular weight (approximately 379.2 g/mol) and moderate lipophilicity (calculated cLogP ~3.1–3.5) position this compound favorably within "drug-like" chemical space, facilitating its application in generating bioactive molecules targeting CNS disorders, inflammation, and oncology pathways where fluorine and boron play critical pharmacological roles [3] [6] [8].

Properties

CAS Number

1346708-10-8

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[[3-(trifluoromethyl)phenyl]methoxy]pyridine

Molecular Formula

C19H21BF3NO3

Molecular Weight

379.2 g/mol

InChI

InChI=1S/C19H21BF3NO3/c1-17(2)18(3,4)27-20(26-17)15-8-9-24-16(11-15)25-12-13-6-5-7-14(10-13)19(21,22)23/h5-11H,12H2,1-4H3

InChI Key

ALAMAIVVAPVFNJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.